Diphenyl purine derivative 3
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Overview
Description
Diphenyl purine derivative 3 is a synthetic compound belonging to the class of purine derivatives These compounds are characterized by the presence of a purine ring system substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl purine derivative 3 typically involves the introduction of phenyl groups at specific positions on the purine ring. One common method is the nucleophilic substitution reaction, where a purine precursor is reacted with phenyl halides in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Diphenyl purine derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Phenyl halides, bases such as sodium hydroxide or potassium carbonate; reactions are conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted purine derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Diphenyl purine derivative 3 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of diphenyl purine derivative 3 involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate signaling pathways that regulate cell proliferation and survival . The molecular targets include dihydrofolate reductase and thymidylate synthase, which are critical for nucleotide biosynthesis .
Comparison with Similar Compounds
Diphenyl purine derivative 3 can be compared with other purine derivatives such as:
2,6-Diamine-9H-purine derivatives: These compounds also exhibit anticancer properties but differ in their substitution patterns and biological activities.
7,8-Disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives: These derivatives are known for their inhibition of PI3K and B-Raf oncogenes, highlighting their potential in targeted cancer therapy.
Uniqueness: What sets this compound apart is its specific substitution pattern with phenyl groups, which imparts unique chemical and biological properties. This compound’s ability to selectively inhibit cancer cell proliferation while sparing normal cells makes it a valuable candidate for further research and development .
Properties
Molecular Formula |
C30H32Cl2N6O |
---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]-2-cyclohexylacetamide |
InChI |
InChI=1S/C30H32Cl2N6O/c31-21-10-12-23(13-11-21)38-28(24-8-4-5-9-25(24)32)36-27-29(33-19-34-30(27)38)37-16-14-22(15-17-37)35-26(39)18-20-6-2-1-3-7-20/h4-5,8-13,19-20,22H,1-3,6-7,14-18H2,(H,35,39) |
InChI Key |
ZGMMGSCAIDATIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCN(CC2)C3=NC=NC4=C3N=C(N4C5=CC=C(C=C5)Cl)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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